molecular formula C14H11F2NO3S B1670564 Diflumidone CAS No. 22736-85-2

Diflumidone

Cat. No. B1670564
CAS RN: 22736-85-2
M. Wt: 311.31 g/mol
InChI Key: JLBDOSAQLCZTSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diflumidone is a non-steroidal anti-inflammatory drug . It is used for research purposes and not intended for medicinal or household use .


Synthesis Analysis

The synthesis of Diflumidone involves complex chemical processes. The product is not in stock and may be available by custom synthesis . The chemical formula of Diflumidone is C14H11F2NO3S .


Molecular Structure Analysis

The molecular structure of Diflumidone is complex. It has a molecular weight of 311.04 and an elemental composition of C, 54.02; H, 3.56; F, 12.21; N, 4.50; O, 15.42; S, 10.30 .

Scientific Research Applications

Pharmacological Basis and Therapeutic Applications

Diflumidone's pharmacological properties are not directly discussed in the available literature. However, related compounds such as curcumin, a major component of turmeric, have been extensively studied. Curcumin is known for its anti-inflammatory effects, influencing transcription factors, enzymes, and cytokines involved in inflammation. This has implications in chronic diseases like cancer, neurological disorders, and cardiovascular diseases. Aggarwal and Sung (2009) highlight curcumin's role in modulating inflammatory transcription factors like nuclear factor kappaB and enzymes like cyclooxygenase 2 and 5 lipoxygenase, providing a foundation for understanding similar compounds like diflumidone (Aggarwal & Sung, 2009).

Curcumin in Clinical Trials

Clinical trials have tested curcumin's efficacy in various diseases. For instance, a study by Chandran and Goel (2012) found curcumin to be effective and safe in treating rheumatoid arthritis, indicating its potential in inflammatory conditions (Chandran & Goel, 2012). Gupta et al. (2012) discuss curcumin's therapeutic roles in numerous conditions including cancer, heart disease, arthritis, and various inflammatory diseases, providing insights into how diflumidone might be applied in similar contexts (Gupta, Patchva, & Aggarwal, 2012).

Anti-Inflammatory and Anti-Cancer Properties

Research also shows that curcumin, similar to diflumidone in structure, has notable anti-inflammatory and anti-cancer properties. A study by Lee et al. (2013) discusses curcumin's role in neuropharmacology, particularly in treating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as its anti-cancer properties (Lee et al., 2013). Additionally, Narayanaswamy and Veeraragavan (2020) emphasize the anti-inflammatory activity of natural compounds including curcumin, which could be relevant for understanding diflumidone's potential applications (Narayanaswamy & Veeraragavan, 2020).

Safety And Hazards

Diflumidone should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

N-(3-benzoylphenyl)-1,1-difluoromethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NO3S/c15-14(16)21(19,20)17-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9,14,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBDOSAQLCZTSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NS(=O)(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22737-01-5 (hydrochloride salt)
Record name Diflumidone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90177275
Record name Diflumidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diflumidone

CAS RN

22736-85-2
Record name Diflumidone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022736852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflumidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90177275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIFLUMIDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E96467495S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diflumidone
Reactant of Route 2
Reactant of Route 2
Diflumidone
Reactant of Route 3
Reactant of Route 3
Diflumidone
Reactant of Route 4
Reactant of Route 4
Diflumidone
Reactant of Route 5
Reactant of Route 5
Diflumidone
Reactant of Route 6
Diflumidone

Citations

For This Compound
113
Citations
RL Vigdahl, RH Tukey - Biochemical Pharmacology, 1977 - Elsevier
… Abstract--Two novel nonsteroidal anti-inflammatory drugs (NSAID), R-805 (4-nitro-2-phenoxymethane sulfonanilide) and R-807 (3-benzoyldifuoromethane sulfonanilide, diflumidone), …
Number of citations: 75 www.sciencedirect.com
EC Gomez, RJ Trancik - Dermatology, 1981 - karger.com
… ap plication of diflumidone and of indomethacin were … diflumidone-treated sites. Pigmentation of test sites at 5 and 14 days following ir radiation was indistinguishable at the diflumidone…
Number of citations: 6 karger.com
KF Swingle, RR Hamilton… - … et de therapie, 1971 - pubmed.ncbi.nlm.nih.gov
3-Benzoyldifluoromethanesulfonanilide, sodium salt (diflumidone sodium, MBR 4164-8): a new anti-inflammatory agent 3-Benzoyldifluoromethanesulfonanilide, sodium salt (diflumidone …
Number of citations: 21 pubmed.ncbi.nlm.nih.gov
HY Xiong, A Bayle, X Pannecoucke… - Angewandte Chemie …, 2016 - Wiley Online Library
… With all these synthetic tools in hand, we applied them to the synthesis of Diflumidone (15), a non-stereoidal anti-inflammatory compound. Indeed, we succeeded in a straightforward …
Number of citations: 56 onlinelibrary.wiley.com
LH Schlosstein, I Kippen… - The Journal of …, 1973 - translationalres.com
… Diflumidone was given in a dose of 100 … Diflumidone, all monohydroxy derivatives (MBR-5601, MBR-8165, and MBR-8519) also showed appreciable activity in vitro, as did Diflumidone …
Number of citations: 25 www.translationalres.com
DS Campion, R Bluestone, JR Klinenberg - Biochemical Pharmacology, 1974 - Elsevier
… mM phenylbutazone, to 14.6 per cent by 0.2 rnM diflumidone, &d to 17.9 per cent b$ 0.2 mM … and diflumidone, under physiological conditions in vitro of pH 7.4 and ionic strength 0.16. …
Number of citations: 16 www.sciencedirect.com
GGI Moore, JK Harrington… - Journal of Medicinal …, 1975 - ACS Publications
… tested has proven markedly different from diflumidone in acute therapeutic index, several were considered worthy of further synthetic follow-up (variations of the fluoroalkyl group and …
Number of citations: 23 pubs.acs.org
MW Whitehouse, I Kippen, JR Klinenberg - Biochemical Pharmacology, 1971 - Elsevier
We have previously reported that 0.2 mM phenylbutazone and salicylate inhibit the binding of urate in vitro to human albumin by over 50 per cent. This communication describes similar …
Number of citations: 37 www.sciencedirect.com
JR KLINENBERG, R BLUESTONE… - Annals of Internal …, 1973 - acpjournals.org
… of diflumidone, and we found these potential metabolites to be approximately equipotent with diflumidone itself … Thus, the in-vivo uricosuric activity of diflumidone might in part be due to …
Number of citations: 49 www.acpjournals.org
RJ Trancik - Recent Ad-vances in Dermato Pharmacology, ad. by P …, 1978
Number of citations: 8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.